molecular formula C16H16N2O3 B339954 4-Oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid

4-Oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid

Cat. No.: B339954
M. Wt: 284.31 g/mol
InChI Key: JAXSELKSZJMFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and development of this compound emerged from the broader exploration of substituted butanoic acid derivatives in pharmaceutical research. While specific historical documentation of its initial synthesis remains limited in available literature, the compound represents part of a systematic approach to developing novel therapeutic agents through structural modification of known bioactive scaffolds. The compound's development likely followed established synthetic methodologies for creating substituted anilino derivatives, which have been extensively studied since the mid-20th century for their diverse biological activities. Research into compounds containing both pyridine and aniline functionalities has been driven by the recognition that such hybrid structures often exhibit enhanced pharmacological properties compared to their individual components.

The systematic investigation of pyridin-4-ylmethyl derivatives has been particularly significant in medicinal chemistry, as these structures have demonstrated promising activities across various therapeutic areas. The integration of this moiety with butanoic acid frameworks represents a logical extension of structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable physicochemical properties. Contemporary research efforts have focused on understanding the compound's mechanism of action and potential applications in treating various diseases, particularly those involving metabolic and inflammatory pathways.

Nomenclature and Identification

This compound is identified by several systematic names and identifiers that reflect its complex molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 4-Oxo-4-{[4-(4-pyridinylmethyl)phenyl]amino}butanoic acid, which systematically describes the arrangement of its functional groups. The compound is assigned CAS Registry Number 329933-64-4, providing a unique identifier for regulatory and commercial purposes. Alternative nomenclature includes 3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}CARBAMOYL)PROPANOIC ACID and 3-{[4-(pyridin-4-ylmethyl)phenyl]carbamoyl}propanoic acid, reflecting different approaches to naming the same molecular structure.

The compound's ChemSpider ID is 704070, facilitating database searches and chemical information retrieval. Additional identifiers include the MDL number MFCD01360180 and various proprietary codes such as AGN-PC-0JWBF2 and CTK7G5518, which are used by different chemical suppliers and databases. The systematic naming convention reflects the compound's structural complexity, incorporating the pyridine ring system, the aniline linkage, the ketone functionality, and the carboxylic acid terminus in a logical sequence that aids in structural identification and synthesis planning.

Chemical Classification and Family

This compound belongs to the broader family of substituted butanoic acid derivatives, specifically classified as an aromatic amide compound containing both pyridine and aniline functionalities. The compound can be categorized within several chemical families based on its structural features: it is simultaneously a carboxylic acid derivative, an aromatic ketone, and a substituted aniline compound. This multi-functional nature places it within the category of hybrid molecules that combine multiple pharmacophoric elements, a strategy commonly employed in modern drug design to achieve enhanced biological activity and selectivity.

From a structural perspective, the compound represents a member of the succinamic acid derivatives, given its butanoic acid backbone with an amide linkage. The presence of the pyridin-4-ylmethyl substituent on the aniline ring system creates a unique molecular architecture that distinguishes it from simpler analogs such as 4-anilino-4-oxobutanoic acid. The pyridine ring contributes to the compound's potential for hydrogen bonding and metal coordination, while the extended aromatic system may enhance binding affinity to biological targets through π-π interactions and hydrophobic contacts.

The compound's classification also extends to its potential pharmacological families, where it may function as a bioisostere for various known therapeutic agents. The structural similarity to other bioactive compounds suggests potential applications in areas such as enzyme inhibition, receptor modulation, and metabolic regulation, though specific biological activities require further experimental validation.

Current Research Significance

The research significance of this compound stems from its unique structural features and potential therapeutic applications. Current scientific interest focuses on understanding how the compound's distinctive molecular architecture translates into biological activity and therapeutic potential. The presence of both pyridine and aniline functionalities within a single molecule creates opportunities for multi-target interactions, a property increasingly valued in modern drug discovery approaches. Research efforts have been directed toward characterizing the compound's physicochemical properties, including its predicted boiling point of 574.9±45.0 °C and density of 1.276±0.06 g/cm³, which inform formulation and handling considerations.

The compound's predicted pKa value of 4.66±0.10 indicates moderate acidity, suggesting favorable properties for biological systems and potential for good bioavailability. This acidity level positions the compound within an optimal range for drug-like molecules, facilitating cellular uptake and distribution while maintaining stability under physiological conditions. Contemporary research has also explored the compound's synthetic accessibility and potential for structural modification, recognizing that the pyridin-4-ylmethyl substituent provides a versatile handle for further chemical elaboration.

Investigational studies have examined the compound's relationship to other bioactive molecules, particularly those containing similar structural motifs. The research community has shown particular interest in understanding how modifications to the pyridine ring or the aniline linker might affect biological activity, leading to structure-activity relationship studies that could inform the development of more potent or selective analogs. Current research significance also extends to analytical method development, where the compound serves as a model system for developing chromatographic and spectroscopic techniques applicable to similar molecular frameworks.

Key Studies and Publications Review

The scientific literature concerning this compound remains relatively specialized, with most information available through chemical databases and patent literature rather than peer-reviewed publications focusing specifically on this compound. However, related research on structurally similar compounds provides valuable context for understanding its potential significance. Studies on 4-anilino-4-oxobutanoic acid and its derivatives have demonstrated the importance of the butanoic acid scaffold in biological systems, particularly as metabolites of histone deacetylase inhibitors such as Suberoylanilide Hydroxamic Acid.

Research publications examining pyridin-4-ylmethyl derivatives have highlighted the versatility of this structural motif in medicinal chemistry applications. The pyridine ring system contributes to molecular recognition properties and can participate in coordination chemistry, making compounds containing this group attractive for various therapeutic applications. Comparative studies with simpler analogs such as N-Pyridin-4-yl-succinamic acid have provided insights into how structural elaboration affects biological activity and pharmacokinetic properties.

Patent literature has documented various synthetic approaches to pyridin-4-ylmethyl substituted compounds, indicating commercial and therapeutic interest in this chemical space. While specific patents covering this compound were not identified in the available search results, the broader patent landscape suggests ongoing research and development activities in related structural families. The absence of extensive peer-reviewed literature specifically addressing this compound highlights an opportunity for future research to explore its biological activities, synthetic optimization, and potential therapeutic applications.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid

InChI

InChI=1S/C16H16N2O3/c19-15(5-6-16(20)21)18-14-3-1-12(2-4-14)11-13-7-9-17-10-8-13/h1-4,7-10H,5-6,11H2,(H,18,19)(H,20,21)

InChI Key

JAXSELKSZJMFSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCC(=O)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-but-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4-hydroxybenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of 4-(4-hydroxyphenyl)-but-3-en-2-one may involve more efficient catalytic processes. For instance, the use of metal catalysts such as palladium or nickel can enhance the yield and selectivity of the desired product. These methods often involve high-pressure reactors and continuous flow systems to optimize production rates.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Quinones

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

4-(4-hydroxyphenyl)-but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-but-3-en-2-one involves the inhibition of key digestive enzymes such as α-amylase and α-glucosidase. The compound binds to the active sites of these enzymes, preventing the hydrolysis of carbohydrates into glucose. This inhibition is primarily influenced by hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Oxo-4-anilinobutanoic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
4-Oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid 4-(Pyridin-4-ylmethyl)phenyl C₁₆H₁₅N₂O₃* 283.30* Structural focus; potential drug carrier N/A
4-Oxo-4-(2-pyridyl)butanoic acid (PYR) 2-Pyridyl C₉H₈NO₃ 179.17 Hydrazone bond stability studies
4-Oxo-4-(3-pyridyl)butanoic acid (OPBA) 3-Pyridyl C₉H₈NO₃ 179.17 Human urinary metabolite (228 ng/mL)
4-Oxo-4-[3-(trifluoromethyl)anilino]butanoic acid 3-(Trifluoromethyl)phenyl C₁₁H₁₀F₃NO₃ 261.20 Enhanced lipophilicity/stability
Succinyl sulfathiazole 4-(Thiazol-2-ylsulfamoyl)phenyl C₁₃H₁₃N₃O₅S₂ 355.38 Antimicrobial agent; COX-2 inhibitor
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid 3,4-Dichlorophenyl C₁₀H₈Cl₂O₃ 247.08 COX-2 inhibition studies
4-Oxo-4-[(1-(pyridin-2-yl)-1H-triazol-4-yl)methoxy]butanoic acid Pyridin-2-yl-triazole C₁₂H₁₁N₃O₄ 261.24 Bioimaging probe synthesis

Key Structural and Functional Differences

Pyridine Substitution Position :

  • The target compound ’s pyridin-4-ylmethyl group may enhance binding to aromatic receptors due to its para-substituted geometry. In contrast, PYR () and OPBA () feature pyridyl groups at positions 2 and 3, respectively, altering electronic interactions and metabolic pathways. OPBA, for instance, is a nicotine metabolite detected in human urine .

Electron-Withdrawing Groups :

  • The 3-(trifluoromethyl)phenyl analog () exhibits increased lipophilicity and hydrolytic stability due to the electron-withdrawing CF₃ group, making it suitable for prolonged drug release applications.

Heterocyclic Modifications :

  • Succinyl sulfathiazole () incorporates a thiazole sulfonamide group, enabling antimicrobial activity via folate synthesis inhibition. Similarly, pyridin-2-yl-triazole derivatives () are used in phosphorescent bioimaging probes due to their coordination with iridium complexes.

Chlorinated Aromatic Rings: Chlorinated analogs like 4-(3,4-dichlorophenyl)-4-oxobutanoic acid () show enhanced COX-2 inhibitory activity, attributed to the electron-deficient aromatic system improving target binding.

Stability and Metabolic Considerations

  • Hydrazone Bond Stability : PYR () was studied for hydrazone bond stability in polymer-based drug carriers. Its hydrolysis rate depends on the pyridyl substituent’s position, influencing fluorophore release kinetics.
  • Metabolic Pathways: OPBA () is a nicotine-derived metabolite, highlighting the role of 4-oxo-anilinobutanoic acid derivatives in xenobiotic processing.

Biological Activity

4-Oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, exploring its chemical structure, mechanisms of action, and relevant research findings. The compound's unique features arise from its butanoic acid backbone, ketone group, and the presence of both an aniline and pyridine moiety, which may confer distinct biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N2O3C_{16}H_{16}N_{2}O_{3}, with a molecular weight of 284.31 g/mol. Its structural characteristics include:

  • Butanoic Acid Backbone : Provides a carboxylic acid functional group.
  • Ketone Group (4-Oxo) : Enhances reactivity and may influence biological interactions.
  • Aniline Derivative : Contributes to potential interactions with biological targets.
  • Pyridine Moiety : Known to enhance solubility and biological activity.

Table 1: Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
4-Oxo-4-(pyridin-2-ylamino)butanoic acidC9H10N2O3C_{9}H_{10}N_{2}O_{3}Contains pyridine at position 2, affecting biological activity.
4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acidC11H10F3NO3C_{11}H_{10}F_{3}NO_{3}Incorporates trifluoromethyl group, enhancing lipophilicity.
N-(4-Pyridin-4-ylmethylphenyl)-succinamic acidC16H16N2O3C_{16}H_{16}N_{2}O_{3}Similar core structure but different substituents affecting activity profiles.

Research indicates that compounds similar to this compound often exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antibacterial Properties : The presence of the pyridine ring is associated with enhanced antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.

Case Studies

  • Antitumor Activity : A study investigating the effects of similar butanoic acid derivatives on cancer cells reported significant inhibition of cell growth in breast cancer models, attributed to the induction of apoptosis via mitochondrial pathways .
  • Antibacterial Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : A comparative analysis highlighted that compounds containing both pyridine and aniline groups showed reduced levels of pro-inflammatory cytokines in macrophage cultures, indicating a possible mechanism for inflammatory response modulation .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to the pyridine and aniline moieties significantly affect its biological profile. For instance, altering the position of substituents on the pyridine ring can enhance solubility and bioavailability, leading to improved therapeutic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.